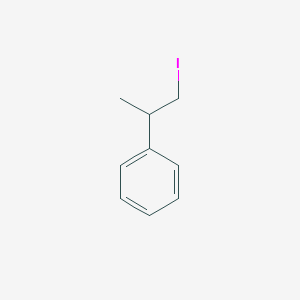
Benzene, (2-iodo-1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (2-iodo-1-methylethyl)-: is an organic compound with the molecular formula C9H11I It is a derivative of benzene where an iodine atom is attached to the second carbon of a 1-methylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-iodo-1-methylethyl)- typically involves the iodination of isopropylbenzene (cumene). One common method is the electrophilic substitution reaction where iodine is introduced to the benzene ring in the presence of an oxidizing agent like nitric acid or hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar electrophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Benzene, (2-iodo-1-methylethyl)- can undergo various substitution reactions, such as nucleophilic substitution where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine group can lead to the formation of isopropylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of compounds like isopropylbenzene derivatives.
Oxidation: Formation of isopropylbenzene alcohols or ketones.
Reduction: Formation of isopropylbenzene.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, (2-iodo-1-methylethyl)- is used as an intermediate in organic synthesis, particularly in the preparation of other aromatic compounds.
Biology and Medicine: The compound can be used in the synthesis of pharmaceuticals and biologically active molecules. Its derivatives may exhibit various biological activities.
Industry: In the industrial sector, it is used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzene, (2-iodo-1-methylethyl)- exerts its effects involves electrophilic aromatic substitution reactions. The iodine atom, being a good leaving group, facilitates various substitution reactions, making the compound a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Isopropylbenzene (Cumene): Similar structure but lacks the iodine atom.
Iodobenzene: Similar in having an iodine atom but lacks the isopropyl group.
Eigenschaften
CAS-Nummer |
1459-01-4 |
|---|---|
Molekularformel |
C9H11I |
Molekulargewicht |
246.09 g/mol |
IUPAC-Name |
1-iodopropan-2-ylbenzene |
InChI |
InChI=1S/C9H11I/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI-Schlüssel |
HIDYPDZZGNFUSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CI)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


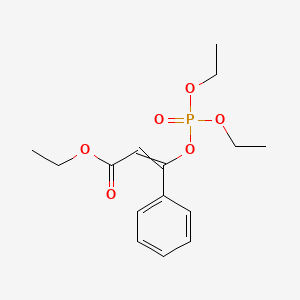
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)
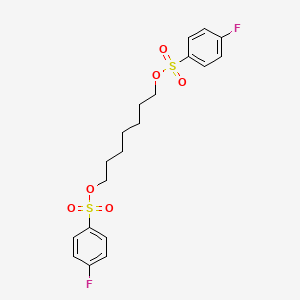
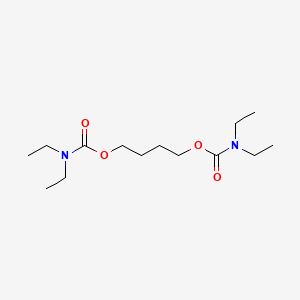
![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)
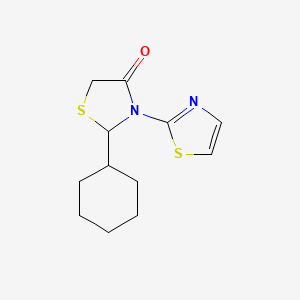
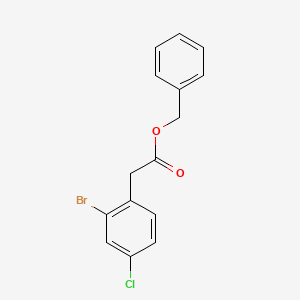
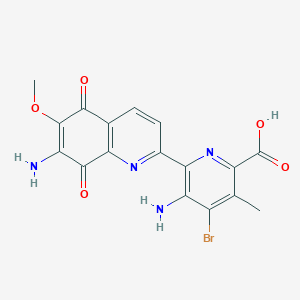
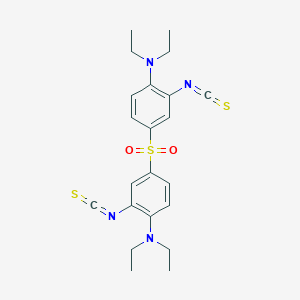
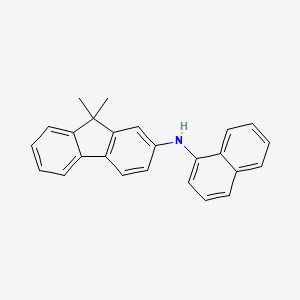
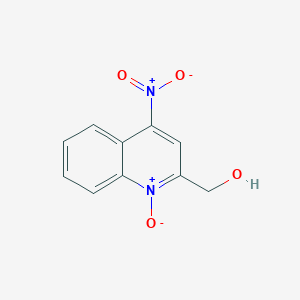
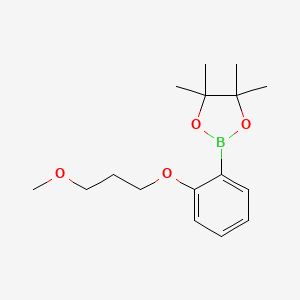
![4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine](/img/structure/B14000050.png)
![Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate](/img/structure/B14000059.png)
